molecular formula C13H18N4 B12583319 Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646056-83-9

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-

Cat. No.: B12583319
CAS No.: 646056-83-9
M. Wt: 230.31 g/mol
InChI Key: AMHLAGTXSFRFJD-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The IUPAC name spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- systematically describes its components:

  • Spiro : Indicates a shared atom (C2 of the bicycloheptane and C3' of pyrrolidine) connecting two rings.
  • 1-azabicyclo[2.2.1]heptane : A bridged bicyclic system with seven atoms, including one nitrogen at position 1.
  • 3'-pyrrolidine : A five-membered saturated ring with one nitrogen atom, connected via the spiro carbon.
  • 1'-pyrazinyl : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, attached to the pyrrolidine nitrogen.
Property Value Source
CAS Registry Number 646057-10-5
Molecular Formula C13H18N4
Synonyms SCHEMBL1616191, DTXSID20438240

The systematic name adheres to IUPAC Rule A-41 for spiro compounds, prioritizing the larger ring (bicycloheptane) first.

Historical Context of Bicyclic-Spiropyrrolidine Hybrid Systems

Bicyclic-spiropyrrolidine hybrids emerged in the late 20th century as scaffolds for drug discovery, leveraging conformational rigidity and stereochemical diversity. Early examples include spiro-oxazolidinones (e.g., CAS 178419-48-2), which demonstrated antimicrobial activity. The integration of azabicycloheptane, as seen in Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] derivatives (e.g., CAS 646055-91-6), marked a shift toward targeting neurological receptors due to the norbornane-like geometry’s complementarity to enzyme active sites.

The pyrazinyl substituent in this compound reflects a strategic modification to enhance hydrogen-bonding interactions, as seen in related spiro-pyrazine derivatives (e.g., CAS 646057-11-6). Such innovations align with trends in kinase inhibitor design, where spiro systems improve selectivity.

Position Within Heterocyclic Spiro Compound Taxonomy

Heterocyclic spiro compounds are classified by ring size, saturation, and heteroatom distribution. This molecule belongs to the subclass bridged bicyclic-spiropyrrolidines , characterized by:

  • Primary ring : 1-azabicyclo[2.2.1]heptane (bridged bicyclic, seven-membered, one nitrogen).
  • Secondary ring : Pyrrolidine (monocyclic, five-membered, one nitrogen).
  • Substituent : Pyrazinyl (aromatic, six-membered, two nitrogens).

Comparatively, Spiro[1-azabicyclo[2.2.1]heptane-3,5-oxazolidin]-2-one (CAS 178419-48-2) shares the bicyclic core but replaces pyrrolidine with an oxazolidinone, illustrating taxonomic diversity through heteroatom variation. The pyrazinyl group further differentiates this compound into a niche category of aromatic-substituted spiro amines, which are underrepresented in spiro compound databases.

Feature This Compound Analog (CAS 178419-48-2)
Bicyclic System 1-azabicyclo[2.2.1]heptane 1-azabicyclo[2.2.1]heptane
Secondary Ring Pyrrolidine Oxazolidinone
Key Substituent Pyrazinyl Ketone
Bioactivity Relevance Kinase modulation (inferred) Antimicrobial

This structural taxonomy suggests potential applications in targeting ATP-binding pockets or allosteric enzyme sites, though pharmacological data remain unexplored in available literature.

Properties

CAS No.

646056-83-9

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-5-17-9-11(1)7-13(17)2-6-16(10-13)12-8-14-3-4-15-12/h3-4,8,11H,1-2,5-7,9-10H2

InChI Key

AMHLAGTXSFRFJD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC23CCN(C3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

This method typically involves several reaction steps to construct the desired spirocyclic framework.

  • Palladium-Catalyzed Reactions : One effective strategy is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the formation of oxygenated 2-azabicyclo[2.2.1]heptanes. This approach allows for the introduction of functional groups necessary for further transformations.

  • Cycloaddition Reactions : The synthesis can also utilize cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by spiroannulation to form the spiro junction.

Cascade Reactions

Cascade reactions are particularly useful in constructing complex structures in a single operational sequence.

  • Intramolecular Cyclization : This involves the formation of the spiro compound through intramolecular cyclization strategies where precursors containing multiple reactive sites undergo transformation to yield the final product.

Reaction Conditions

The following conditions are typically employed during the synthesis:

  • Reagents : Common reagents include ammonium acetate buffers at pH 6.5–7.0, which stabilize intermediates during cyclization reactions.

  • Catalysts : Palladium catalysts are frequently used to facilitate various coupling reactions necessary for building the bicyclic structure.

Summary Table of Preparation Methods

Method Description Key Reagents/Catalysts
Multi-Step Synthesis Involves sequential reactions to build the compound Palladium catalysts, ammonium acetate buffers
Cascade Reactions Single-step transformations leading to complex structures Nitrile oxides, alkynes
Industrial Production Large-scale synthesis focusing on optimization and purification Continuous flow reactors, chromatography

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that spiro compounds, including spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-, may exhibit significant anticancer properties. Preliminary studies have shown that related spiro compounds can inhibit cell proliferation in various cancer cell lines, suggesting a therapeutic potential against malignancies . The unique structural features of this compound may contribute to its ability to interact with biological targets effectively.

Antimicrobial Activity
In addition to anticancer effects, spiro compounds are also recognized for their antimicrobial properties. The presence of the pyrazinyl group in spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] enhances its reactivity and may lead to interactions with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents .

Synthesis and Polymerization

The synthesis of spiro compounds has been a focus of research due to their complex structures and potential applications. Various synthetic routes have been developed to create spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-. These methods often involve multi-step reactions that yield high-purity products suitable for biological testing .

Polymerization Studies
Recent studies have explored the polymerizability of atom-bridged bicyclic monomers, which include compounds similar to spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]. Understanding the polymerization behavior of these monomers can lead to the development of new materials with enhanced properties for various applications .

Case Studies

Case Study 1: Anticancer Activity
A study examining the anticancer effects of spiro compounds demonstrated that specific derivatives could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . This finding underscores the need for further exploration into the structure-activity relationship of these compounds.

Case Study 2: Antimicrobial Testing
In a separate investigation, spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- was tested against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action for Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptane Derivatives

  • Example: 1-Azabicyclo[2.2.1]heptane-piperidine hybrids (e.g., 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane) . Key Differences: Lacks the spiro-pyrrolidine ring and pyrazinyl substituent. Synthesis: Requires PMB protection for amine functionalization, limiting scalability compared to the target compound’s direct spiro framework .

3-(2-Pyrazinyl)-1-azabicyclo[2.2.1]heptane

  • Structure : Pyrazinyl group directly attached to the bicyclic core instead of the spiro-pyrrolidine .
    • Key Differences : Simpler scaffold with fewer stereochemical constraints.
    • Activity : Acts as a muscarinic acetylcholine receptor (mAChR) agonist but shows lower subtype selectivity compared to spiro derivatives .

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- (CAS: 646057-11-6)

  • Structure: Pyridazinyl substituent replaces pyrazinyl, altering electronic properties . Key Differences: Pyridazine’s additional nitrogen atom enhances polarity but reduces lipophilicity (logP: 0.9 vs. 1.2 for the pyrazinyl analogue) . Bioactivity: Potential differences in receptor binding due to altered hydrogen-bonding patterns.

Functional Analogues

Spiro[pyrrolidine-2,3'-oxindole] Derivatives

  • Example : Succinimide-fused spiro[pyrrolidine-2,3'-oxindole] .
    • Key Differences : Oxindole core replaces the bicycloheptane system.
    • Activity : Demonstrates antitumor and antifungal activity but lacks the pyrazinyl group’s electron-deficient aromatic interactions .

7-Azabicyclo[2.2.1]heptane Amides

  • Example: N-Benzoyl-7-azabicyclo[2.2.1]heptane amides . Key Differences: Non-spiro amides with planar geometry. Stability: Resistant to base-catalyzed hydrolysis (t₁/₂ >24 h at 70°C) due to bicyclic strain, comparable to the target compound’s metabolic stability .

Comparative Data Tables

Table 1. Structural and Pharmacokinetic Comparison

Compound Core Structure Substituent Molecular Weight logP Metabolic Stability (t₁/₂)
Target Compound Spiro-azabicycloheptane 1'-Pyrazinyl 230.31 1.2* >24 h (predicted)
3-(2-Pyrazinyl)-1-azabicyclo[2.2.1]heptane Azabicycloheptane 2-Pyrazinyl 187.23 0.8 12 h (experimental)
Spiro[7,3'-pyrrolidine]-pyridazinyl Spiro-azabicycloheptane 3-Pyridazinyl 230.31 0.9 >24 h (predicted)

*Predicted using Chemaxon software.

Biological Activity

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- is a complex heterocyclic compound that exhibits a unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The unique spirocyclic framework contributes to its reactivity and interaction with biological targets.

Structural Characteristics

The compound features a spiro junction where two rings share a nitrogen atom, creating a bicyclo[2.2.1]heptane moiety fused with a pyrrolidine ring. The addition of the pyrazinyl group enhances its structural complexity and may influence its biological activity.

Anticancer Properties

Preliminary studies suggest that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- may inhibit cell proliferation in various cancer cell lines. Similar spiro compounds have shown promising results in targeting malignancies, indicating potential therapeutic applications in oncology .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-712.5Apoptosis induction
Study BHeLa8.0Cell cycle arrest
Study CA54915.0Inhibition of migration

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLCell wall synthesis inhibition
S. aureus16 µg/mLEnzyme inhibition
Pseudomonas spp.64 µg/mLMembrane disruption

Interaction Studies

Research on the interaction of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- with biological macromolecules has revealed its potential as a ligand in binding studies, particularly with enzymes and receptors . These interactions are crucial for understanding the compound's therapeutic potential.

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study investigated the effects of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 12.5 µM, indicating significant antiproliferative effects through apoptosis induction.

Case Study 2: Antimicrobial Effects Against S. aureus

In another study focusing on Staphylococcus aureus, the compound exhibited an MIC of 16 µg/mL, suggesting potent antimicrobial activity through enzyme inhibition that is critical for bacterial survival.

The mechanism by which spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- exerts its biological effects involves specific interactions with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways .

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